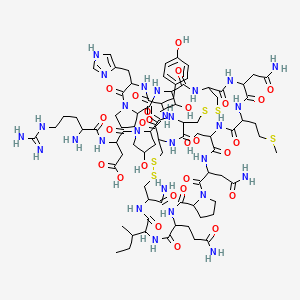
RAGE antagonist peptide
描述
The receptor for advanced glycation end products antagonist peptide is a compound designed to inhibit the receptor for advanced glycation end products, a transmembrane receptor of the immunoglobulin family. This receptor binds various endogenous and exogenous ligands, initiating inflammatory downstream signaling pathways. The receptor for advanced glycation end products antagonist peptide has shown potential in anti-inflammatory and anti-tumor activities .
作用机制
Target of Action
The primary target of the RAGE antagonist peptide is the Receptor for Advanced Glycation End Products (RAGE) . RAGE is a transmembrane receptor of the immunoglobulin family that can bind various endogenous and exogenous ligands . It plays a crucial role in initiating inflammatory downstream signaling pathways . Therefore, RAGE represents an attractive drug target for age-related diseases .
Mode of Action
The this compound prevents RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . It inhibits the interaction of these ligands with RAGE both in vitro and in vivo, reducing the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells .
Biochemical Pathways
The interaction between RAGE and its ligands mainly results in a pro-inflammatory response and can lead to stress events often favoring mitochondrial dysfunction or cellular senescence . Thus, RAGE should be considered as a pattern recognition receptor (PRR), similar to those that regulate innate immunity . Innate immunity itself plays a central role in inflammaging, the chronic low-grade and sterile inflammation that increases with age and is a potentially important contributory factor in ageing .
Pharmacokinetics
It is known that the peptide can act both in vitro and in vivo , suggesting that it can be absorbed and distributed in the body to reach its target sites
Result of Action
The this compound has shown anti-tumor and anti-inflammatory activities . It reduces the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells . In addition, systemic administration of the peptide has been shown to reduce the growth and metastasis of pancreatic tumors and also inhibit glioma tumor growth .
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, the expression of RAGE increases proportionally at the site of inflammation . Therefore, the inflammatory environment could potentially enhance the efficacy of the this compound.
生化分析
Biochemical Properties
The receptor for advanced glycation end-products antagonist peptide plays a crucial role in biochemical reactions by inhibiting the binding of ligands to the receptor for advanced glycation end-products. This peptide interacts with several biomolecules, including advanced glycation end-products, S100/calcium granule protein, and high-mobility group protein 1. The receptor for advanced glycation end-products antagonist peptide disrupts the interaction between the receptor for advanced glycation end-products and these ligands, thereby preventing the activation of downstream signaling pathways that lead to inflammation and other pathological conditions .
Cellular Effects
The receptor for advanced glycation end-products antagonist peptide exerts significant effects on various cell types and cellular processes. In endothelial cells, the receptor for advanced glycation end-products antagonist peptide mitigates the effects of advanced glycation end-products, reducing oxidative stress and inflammation . In inflammatory cells, the receptor for advanced glycation end-products antagonist peptide inhibits the receptor for advanced glycation end-products-mediated signaling, leading to decreased cytokine release and reduced inflammation . Additionally, the receptor for advanced glycation end-products antagonist peptide influences cell signaling pathways, gene expression, and cellular metabolism by blocking the receptor for advanced glycation end-products-ligand interactions.
Molecular Mechanism
The receptor for advanced glycation end-products antagonist peptide exerts its effects at the molecular level by binding to the receptor for advanced glycation end-products and preventing its interaction with ligands. This inhibition blocks the activation of downstream signaling pathways, such as the nuclear factor kappa-B pathway, which is involved in inflammation and immune responses . By preventing the receptor for advanced glycation end-products-ligand interactions, the receptor for advanced glycation end-products antagonist peptide reduces the expression of pro-inflammatory genes and inhibits the release of inflammatory cytokines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the receptor for advanced glycation end-products antagonist peptide have been observed to change over time. The peptide demonstrates stability and maintains its inhibitory effects on the receptor for advanced glycation end-products-ligand interactions over extended periods . Long-term studies have shown that the receptor for advanced glycation end-products antagonist peptide can reduce chronic inflammation and oxidative stress in in vitro and in vivo models . The stability and degradation of the peptide may vary depending on the experimental conditions and the specific formulation used.
Dosage Effects in Animal Models
The effects of the receptor for advanced glycation end-products antagonist peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits the receptor for advanced glycation end-products-ligand interactions and reduces inflammation without causing significant adverse effects . At higher doses, the receptor for advanced glycation end-products antagonist peptide may exhibit toxic effects, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
The receptor for advanced glycation end-products antagonist peptide is involved in various metabolic pathways, primarily through its interaction with the receptor for advanced glycation end-products and its ligands. By inhibiting the receptor for advanced glycation end-products-ligand interactions, the peptide affects metabolic flux and metabolite levels associated with inflammation and oxidative stress . The receptor for advanced glycation end-products antagonist peptide also interacts with enzymes and cofactors involved in these metabolic pathways, further modulating their activity and impact on cellular metabolism.
Transport and Distribution
The receptor for advanced glycation end-products antagonist peptide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the peptide in target tissues, where it can effectively inhibit the receptor for advanced glycation end-products-ligand interactions . The transport and distribution of the receptor for advanced glycation end-products antagonist peptide are crucial for its therapeutic efficacy and depend on factors such as peptide stability, formulation, and administration route.
Subcellular Localization
The subcellular localization of the receptor for advanced glycation end-products antagonist peptide plays a significant role in its activity and function. The peptide may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . By localizing to these subcellular regions, the receptor for advanced glycation end-products antagonist peptide can effectively inhibit the receptor for advanced glycation end-products-ligand interactions and modulate cellular processes associated with inflammation and oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of receptor for advanced glycation end products antagonist peptide involves solid-phase peptide synthesis, a method commonly used for peptide production. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of receptor for advanced glycation end products antagonist peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
The receptor for advanced glycation end products antagonist peptide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
The receptor for advanced glycation end products antagonist peptide has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new therapeutic agents.
Biology: Helps in understanding the role of receptor for advanced glycation end products in cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and diabetes by inhibiting receptor for advanced glycation end products-mediated pathways.
Industry: Utilized in the development of anti-inflammatory and anti-tumor drugs.
相似化合物的比较
Similar Compounds
N-benzyl-4-chloro-N-cyclohexylbenzamide (FPS-ZM1): A small-molecule receptor for advanced glycation end products antagonist.
RAGE/SERT-in-1: Another small-molecule receptor for advanced glycation end products antagonist.
Dalteparin: A larger molecule with receptor for advanced glycation end products antagonistic properties.
Uniqueness
The receptor for advanced glycation end products antagonist peptide is unique due to its peptide nature, which allows for specific and high-affinity binding to the receptor for advanced glycation end products. This specificity can result in fewer off-target effects compared to small-molecule antagonists .
属性
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCWJIBXKJZZLN-RBQIHDOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H101N13O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


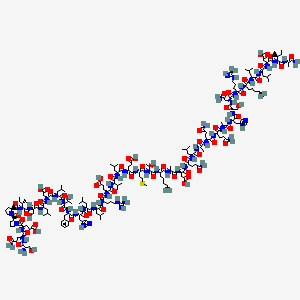

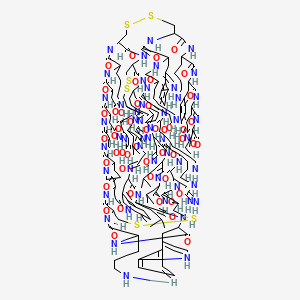
![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)
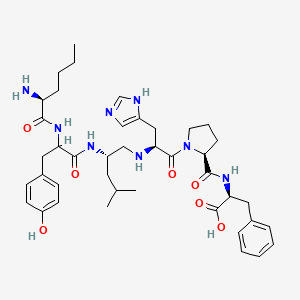
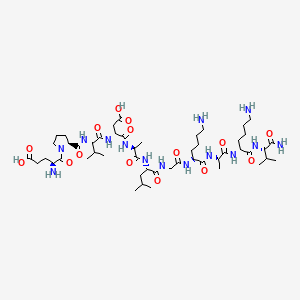
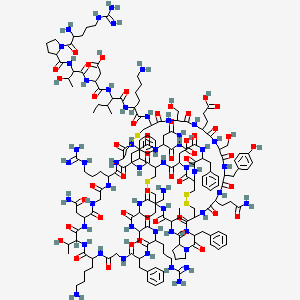
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
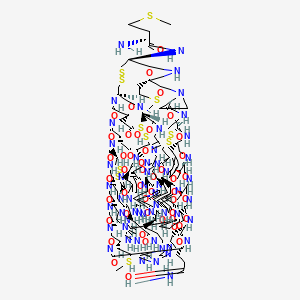
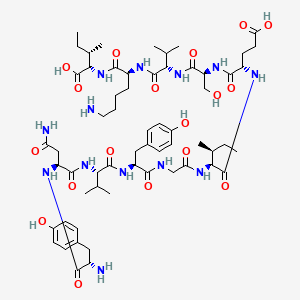
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
